

Application Note: High-Resolution Target Identification Using 4-(Bromomethyl)furan-2-sulfonamide

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Compound of Interest

Compound Name:	4-(Bromomethyl)furan-2-sulfonamide
CAS No.:	1955520-01-0
Cat. No.:	B2763772

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Executive Summary

This application note details the use of **4-(Bromomethyl)furan-2-sulfonamide** (4-BFS) as an electrophilic affinity label for the structural interrogation and identification of Carbonic Anhydrase (CA) isoforms. Unlike reversible inhibitors (e.g., acetazolamide), 4-BFS functions as a reactive probe that converts non-covalent affinity into a permanent covalent bond.

This transition from equilibrium binding to irreversible modification allows researchers to:

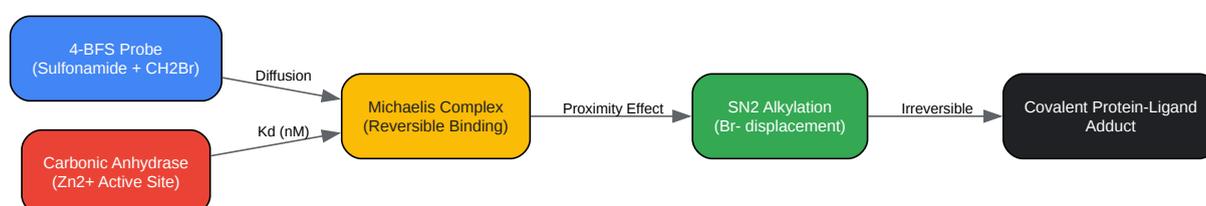
- **Validate Target Engagement:** Confirm physical occupancy of the active site via Mass Spectrometry (MS).
- **Map Active Site Topology:** Identify specific nucleophilic residues (Histidine/Cysteine) proximal to the catalytic zinc.
- **Differentiate Isoforms:** Exploit subtle differences in active site nucleophiles between CA isoforms (e.g., CA II vs. CA IX).

Chemical Mechanism & Probe Design

To use 4-BFS effectively, one must understand its "Two-Step" mechanism. It acts as a Suicide Substrate or Affinity Label.

- Recognition (Reversible): The sulfonamide moiety () coordinates with the catalytic Zinc () ion deep within the CA active site (range).
- Fixation (Irreversible): The bromomethyl group () is positioned near the entrance of the active site. It undergoes a nucleophilic substitution (), reacting with a localized nucleophile (typically a Histidine residue, such as His64 in hCA II) to form a covalent adduct.

Mechanism of Action Diagram



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Figure 1: The mechanism of affinity labeling. The sulfonamide directs the probe to the active site, increasing the effective local concentration of the electrophile (bromomethyl) relative to the target nucleophile.

Critical Experimental Considerations

Stability & Handling

- Hydrolytic Instability: The bromomethyl group is susceptible to hydrolysis in aqueous buffers, converting to the inactive hydroxymethyl derivative.

- Preparation: Stock solutions must be prepared in anhydrous DMSO and used immediately. Avoid freeze-thaw cycles of the working solution.

Specificity Controls

To prove that labeling is occurring at the active site (and not via random surface alkylation), you must perform a competition assay.

- Negative Control: Incubate protein with probe.
- Competition Control: Pre-incubate protein with a saturating concentration (10x) of a non-reactive competitor (e.g., Acetazolamide) before adding 4-BFS. Labeling should be abolished in this sample.

Protocol A: Intact Protein Mass Spectrometry (Target Validation)

This protocol detects the mass shift corresponding to the covalent addition of the probe.

Calculated Mass Shift:

- Formula of addition:

(Probe minus HBr)

- Mass Shift (

): +160.02 Da (approximate, calculate exact based on isotope).

Materials

- Purified Carbonic Anhydrase (e.g., hCA II) (10 μ M in reaction buffer).
- Reaction Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl (Avoid Tris or buffers with nucleophiles).
- 4-BFS (10 mM stock in DMSO).
- Acetazolamide (10 mM stock in DMSO).

- LC-MS grade Formic Acid and Acetonitrile.

Workflow

- Preparation: Dilute protein to 10 μM in Reaction Buffer.
- Competition Step (Control): In Tube A, add Acetazolamide (final 100 μM). In Tube B, add DMSO vehicle. Incubate 15 min at RT.
- Labeling: Add 4-BFS to both tubes (final 20–50 μM).
 - Note: Keep DMSO concentration < 2%.
- Incubation: Incubate for 60 minutes at 37°C.
- Quenching: Add 1% Formic Acid to stop the reaction.
- Analysis: Analyze via ESI-TOF or Orbitrap MS (Deconvoluted spectra).

Expected Results:

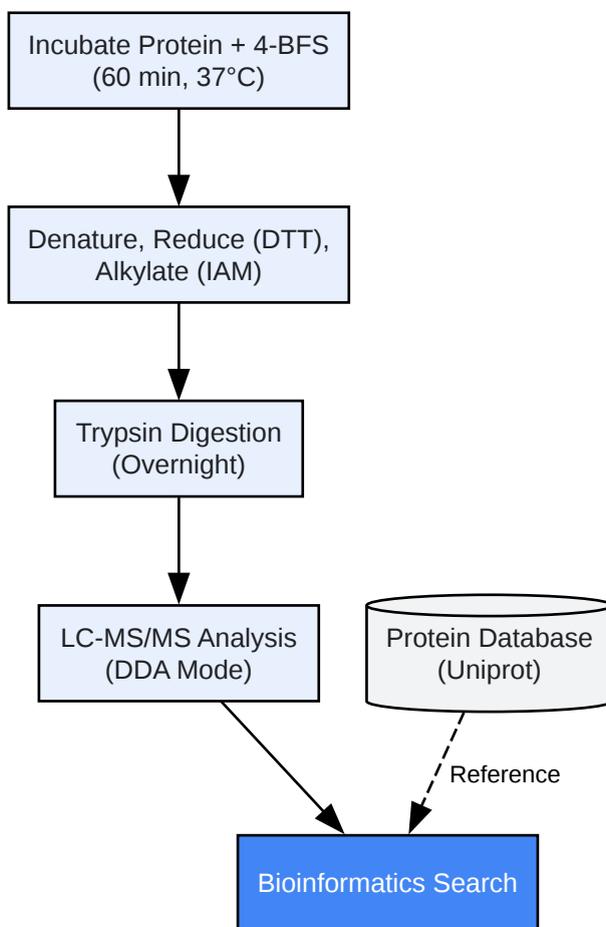
Sample	Observed Mass	Interpretation
Native Enzyme	29,114 Da (Example)	Unmodified protein.
Tube B (Probe)	29,274 Da (+160 Da)	Successful Covalent Labeling.

| Tube A (Competitor) | 29,114 Da | Protection observed. Confirms active-site specificity. |

Protocol B: Peptide Mapping (Binding Site Identification)

To identify which residue is modified (e.g., His64 vs. His3), perform a bottom-up proteomic analysis.

Workflow Diagram



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Figure 2: Bottom-up proteomics workflow for mapping the site of covalent modification.

Detailed Steps

- Labeling: Perform labeling as in Protocol A.
- Cleanup: Remove excess probe using a Zeba Spin Desalting Column or acetone precipitation.
- Denaturation: Resuspend pellet in 8M Urea / 50 mM NH_4HCO_3 .
- Reduction/Alkylation:
 - Add DTT (5 mM, 30 min, 56°C).

- Add Iodoacetamide (15 mM, 20 min, Dark). Note: This alkylates free Cysteines.
- Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.
- LC-MS/MS: Run on a high-resolution instrument (e.g., Thermo Q-Exactive).

Data Analysis Parameters (MaxQuant / Proteome Discoverer)

- Fixed Modification: Carbamidomethyl (C) (from Iodoacetamide).
- Variable Modification:
 - Name: FuranSulfonamide (Custom).
 - Composition: Add C(5) H(3) N(1) O(3) S(1) (assuming HBr loss).
 - Target Residues: Histidine (H), Lysine (K), Cysteine (C).[1]
- Validation: Look for the specific peptide containing the active site Histidine (e.g., in hCA II, the peptide containing His64).

Troubleshooting & Optimization

Issue	Probable Cause	Solution
No Labeling Observed	Hydrolysis of probe	Use fresh anhydrous DMSO stock. Ensure buffer pH is not > 8.0 (too rapid hydrolysis).
Non-specific Labeling	Concentration too high	Titrate probe down (10 μ M - 100 μ M). Reduce incubation time.
Precipitation	Probe insolubility	Ensure final DMSO concentration is 1-2%. Add probe slowly while vortexing.
No Competition	Competitor affinity too low	Use a high-affinity competitor (Acetazolamide, nM) at 10-50x molar excess.

References

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